Home > Products > Screening Compounds P56385 > 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole
1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole - 615279-33-9

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole

Catalog Number: EVT-3123450
CAS Number: 615279-33-9
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Compound Description: This compound serves as a key intermediate in synthesizing a series of N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides. These acetamides were subsequently tested for antimicrobial activity against bacteria, mold, and yeast [].

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol

Compound Description: Similar to the previous compound, this molecule acts as an intermediate for synthesizing N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides, which are also evaluated for antimicrobial properties [].

Relevance: This compound also features the 2-methylbenzimidazole core present in 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole. It diverges in its linker, utilizing a methyl group connected to a 4-(4-methylphenyl)-1,2,4-triazol-3-thiol unit instead of the propyl-chlorophenoxy structure found in the main compound [].

5-[(4-Chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol (OXCPM)

Compound Description: OXCPM is a novel drug candidate investigated for its anti-hyperglycemic and hepatoprotective properties. It exhibited potent inhibition of α-amylase, α-glucosidase, and hemoglobin glycosylation in vitro. Additionally, OXCPM showcased hepatoprotective effects in a rat model intoxicated with isoniazid and rifampicin, restoring normal serum levels of liver function biomarkers [, ].

Relevance: While lacking the benzimidazole nucleus of 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole, OXCPM shares a critical structural feature: the (4-chlorophenoxy)methyl group. This suggests a potential common pharmacophore related to their respective biological activities [, ].

N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides

Compound Description: This series of compounds were synthesized and found to possess potential antibacterial activity against both gram-negative and gram-positive bacteria. They also showed moderate inhibitory activity against α-chymotrypsin. Notably, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide displayed significant antibacterial activity compared to ciprofloxacin against S.typhi, K.pneumonae, and S. aureus [].

Relevance: This group of compounds shares the (4-chlorophenoxy)methyl-1,3,4-oxadiazole moiety with OXCPM and the (4-chlorophenoxy)methyl group with 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole. This emphasizes the potential significance of this structural motif for biological activity [].

Overview

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole is a compound that features a benzimidazole core substituted with a chlorophenoxypropyl group and a methyl group at the 2-position. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. The unique structure of this compound suggests potential applications in pharmaceuticals and agricultural chemistry.

Source and Classification

This compound can be synthesized through various methods involving aromatic chemistry and nucleophilic substitutions. It falls under the classification of benzimidazole derivatives, which are characterized by their fused benzene and imidazole rings. Benzimidazoles are widely studied for their pharmacological properties and have been utilized in developing drugs targeting various diseases.

Synthesis Analysis

Methods

The synthesis of 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole typically involves the following steps:

  1. Formation of the Benzimidazole Core: The initial step often includes the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative or an isocyanate to form the benzimidazole structure.
  2. Substitution Reaction: The chlorophenoxypropyl group can be introduced through a nucleophilic substitution reaction. This usually involves reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form the ether linkage.
  3. Final Coupling: The final step may involve coupling the chlorophenoxypropyl derivative with the synthesized benzimidazole using a suitable coupling agent or catalyst to yield 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole.

Technical Details

  • Reagents: Common reagents include 4-chlorophenol, 1,3-dibromopropane, o-phenylenediamine, and bases like potassium carbonate.
  • Conditions: The reactions are typically carried out under reflux conditions or microwave-assisted synthesis to improve yields and reduce reaction times.
Molecular Structure Analysis

Structure

The molecular structure of 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole can be represented as follows:

  • Chemical Formula: C16_{16}H18_{18}ClN3_{3}O
  • Molecular Weight: Approximately 303.78 g/mol
  • Structural Features:
    • A benzimidazole ring system providing stability and biological activity.
    • A chlorophenoxy group that enhances lipophilicity and biological interactions.
    • A methyl group at the second position which may influence the compound's reactivity and solubility.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically used to confirm the structure of synthesized compounds. For instance, NMR can provide insights into the chemical environment of hydrogen atoms in the molecule.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole can include:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups may facilitate further substitutions on the aromatic rings.
  • Nucleophilic Substitutions: The chlorinated phenoxy group can undergo nucleophilic attack by various nucleophiles, allowing for functionalization.
  • Decomposition Reactions: Under certain conditions, such as high temperatures or acidic environments, the compound may decompose or rearrange.

Technical Details

The stability and reactivity can also be influenced by solvent choice, temperature, and concentration during reactions.

Mechanism of Action

The mechanism of action for compounds like 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole typically involves:

  • Targeting Enzymatic Pathways: Many benzimidazoles inhibit specific enzymes involved in cellular processes, such as DNA replication or protein synthesis.
  • Interference with Microbial Metabolism: This compound may disrupt metabolic pathways in bacteria or fungi, leading to cell death or growth inhibition.

Data from biological evaluations often show that such compounds exhibit significant activity against various pathogens, supporting their potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility may vary depending on solvent polarity; generally more soluble in organic solvents than in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles and electrophiles due to functional groups present.

Relevant analyses include thermal stability tests and solubility assessments in various solvents to determine practical applications.

Applications

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole has potential applications in:

  • Pharmaceuticals: As an active ingredient in drugs targeting bacterial infections or cancer due to its antiproliferative properties.
  • Agricultural Chemistry: As a fungicide or pesticide due to its bioactivity against plant pathogens.

Research into its efficacy against specific strains of bacteria or fungi could lead to new therapeutic agents or agricultural products that improve crop yield and health.

Introduction to Benzimidazole-Based Pharmacophores in Medicinal Chemistry

Historical Evolution of Benzimidazole Scaffolds in Drug Discovery

The benzimidazole nucleus—a fusion of benzene and imidazole rings—emerged as a critical pharmacophore following the seminal discovery of its structural role in vitamin B₁₂ degradation products by Brink and Folkers in 1949 [6]. This finding illuminated its biochemical relevance as a purine isostere, enabling interactions with biological polymers such as enzymes and receptors [3]. By the 1960s, benzimidazole derivatives like thiabendazole (anthelmintic) and chlormidazole (antifungal; CAS 3689-76-7) entered clinical use, validating the scaffold’s therapeutic utility [5] [6]. Subsequent decades witnessed strategic molecular diversification, yielding blockbuster drugs:

  • Proton pump inhibitors (e.g., omeprazole) for acid-related disorders [6].
  • Antihypertensives (e.g., candesartan) targeting angiotensin II receptors [6].
  • Oncology agents (e.g., abemaciclib), FDA-approved for breast cancer in 2017 [6] [8].

This evolution underscores benzimidazole’s adaptability, with >20 FDA-approved drugs today spanning infectious diseases, cardiovascular disorders, and cancer [2] [6]. The scaffold’s synthetic versatility—facilitated by condensation reactions between o-phenylenediamines and carboxylic acids/aldehydes—enabled rapid exploration of structure-activity relationships (SAR), accelerating lead optimization [8].

Table 1: Key Benzimidazole-Based Drugs and Therapeutic Applications

CompoundTherapeutic ClassPrimary IndicationYear Introduced
ThiabendazoleAnthelminticParasitic infections1960s
OmeprazoleProton pump inhibitorGastroesophageal reflux1989
CandesartanAngiotensin II antagonistHypertension1997
AbemaciclibCDK4/6 inhibitorBreast cancer2017

Structural Privileges of 2-Methylbenzimidazole Derivatives in Bioactivity

2-Methylbenzimidazole (CAS 615-15-6) exemplifies strategic substitution enhancing benzimidazole’s pharmacodynamic and pharmacokinetic profiles. Key advantages include:

  • Metabolic Stability: The methyl group at C2 sterically shields the N1 and N3 positions, reducing oxidative dealkylation and hydrolysis. In microsomal stability assays, 2-methyl derivatives exhibit >50% parent compound retention after 30 min, outperforming non-methylated analogs [1] [7].
  • Enhanced Binding Affinity: The methyl group induces torsional constraints, promoting optimal hydrophobic interactions with target proteins. For mineralocorticoid receptor antagonists, 2-methylbenzimidazoles showed IC₅₀ values of 100–500 nM, attributed to van der Waals contacts with Leu848 and Thr945 residues [1].
  • Selectivity Modulation: 2-Substitution minimizes off-target effects. Compound 2p (a 2-methylbenzimidazole oxazolidinedione) demonstrated >90-fold selectivity for mineralocorticoid receptors over androgen receptors, mitigating sexual side effects associated with earlier drugs like spironolactone [1].

Table 2: Impact of 2-Methyl Substitution on Benzimidazole Properties

Property2-MethylbenzimidazoleUnsubstituted BenzimidazoleSignificance
Metabolic Stability>50% remaining (human microsomes)<20% remainingReduced first-pass metabolism
pKa6.195.53Improved membrane permeability
Melting Point175–177°C170–172°CFavorable crystallinity for formulation

Synthetic accessibility further elevates utility: 2-methylbenzimidazole is prepared via condensation of o-phenylenediamine with acetic acid, yielding needle-like crystals soluble in ethanol or DMSO for downstream derivatization [7].

Rationale for 4-Chlorophenoxypropyl Substitution in Benzimidazole Systems

The 4-chlorophenoxypropyl moiety—exemplified in 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole—optimizes spatial and electronic properties for target engagement:

  • Chain Length Optimization: A three-carbon linker balances flexibility and rigidity. Shorter chains (C₁–C₂) restrict conformational adaptation to binding pockets, while longer chains (C₄–C₆) increase metabolic vulnerability [1] [8]. Propyl spacers enhance MR antagonism potency (IC₅₀: 0.12 µM) compared to ethyl analogs (IC₅₀: 0.22 µM) [1].
  • Electron-Withdrawing Chlorine: The para-Cl on the phenyl ring augments lipophilicity (cLogP +0.5) and resonance stability, fostering π-stacking with Phe956 in mineralocorticoid receptors [1] [6]. Chlorine’s halogen bonding with carbonyl groups of Asn770 further anchors the ligand [8].
  • Synergy with 2-Methyl Group: Combining 4-chlorophenoxypropyl with 2-methylbenzimidazole amplifies microsomal stability. Rat liver microsome assays showed 72% parent compound retention for this hybrid versus 44% for non-methylated analogs [1].

Table 3: SAR of 4-Chlorophenoxypropyl-Substituted Benzimidazoles

R GroupMR IC₅₀ (µM)Microsomal Stability (% remaining)Selectivity (vs. AR)
4-Chlorophenoxyethyl0.2244%13-fold
4-Chlorophenoxypropyl0.1272%>90-fold
4-Chlorophenoxybutyl0.1838%25-fold

This substitution paradigm extends beyond MR antagonists, showing promise in antimicrobial and anticancer scaffolds by modulating log P values (2.5–3.5) and polar surface area (<80 Ų) for optimal membrane penetration [3] [8].

Properties

CAS Number

615279-33-9

Product Name

1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-2-methylbenzimidazole

Molecular Formula

C17H17ClN2O

Molecular Weight

300.79

InChI

InChI=1S/C17H17ClN2O/c1-13-19-16-5-2-3-6-17(16)20(13)11-4-12-21-15-9-7-14(18)8-10-15/h2-3,5-10H,4,11-12H2,1H3

InChI Key

QBDLJZRBFRPHOO-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.